molecular formula C15H15F3N2OS B6995257 N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide

N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide

Cat. No.: B6995257
M. Wt: 328.4 g/mol
InChI Key: IJSNBBPCLZAZDQ-UHFFFAOYSA-N
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Description

N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to a phenylacetamide moiety

Properties

IUPAC Name

N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-10(21)20-13-4-2-11(3-5-13)7-19-8-12-6-14(22-9-12)15(16,17)18/h2-6,9,19H,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSNBBPCLZAZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCC2=CSC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring with a trifluoromethyl group can be synthesized through a Friedel-Crafts acylation reaction, where thiophene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Aminomethylation: The thiophene derivative is then subjected to aminomethylation using formaldehyde and a secondary amine, resulting in the formation of the aminomethylthiophene intermediate.

    Coupling with Phenylacetamide: The final step involves coupling the aminomethylthiophene intermediate with phenylacetamide under basic conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of organic semiconductors and other electronic materials.

    Biological Studies: It is used in studies to understand the interaction of trifluoromethylated compounds with biological systems, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and specificity of the compound to its target, often through hydrophobic interactions and electronic effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: Similar in having a trifluoromethyl group and a phenyl ring, but differs in the presence of a cyano group and methacrylamide moiety.

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and benzylamine structure but lacks the thiophene and acetamide components.

Uniqueness

N-[4-[[[5-(trifluoromethyl)thiophen-3-yl]methylamino]methyl]phenyl]acetamide is unique due to the combination of a trifluoromethylated thiophene ring and a phenylacetamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

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